molecular formula C18H23N3O4 B2522733 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 923193-68-4

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2522733
CAS No.: 923193-68-4
M. Wt: 345.399
InChI Key: VLHPXHODSKDSSN-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide (CAS: 73217-77-3) is a synthetic small molecule characterized by a spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione core conjugated to an N-(3-methoxybenzyl)acetamide moiety. Its structural uniqueness lies in the spirocyclic system, which imposes conformational rigidity, and the 3-methoxybenzyl group, a common pharmacophore in receptor-targeting ligands .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-14-7-5-6-13(10-14)11-19-15(22)12-21-16(23)18(20-17(21)24)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHPXHODSKDSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable diketone with a diamine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Acetamide Group: The intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to introduce the acetamide group.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxybenzyl group.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Diazaspiro Analogues

a. N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 1024311-97-4)

  • Structural Differences : The spiro core is substituted with an 8-methyl group, and the N-acetamide side chain features a 4-methylcyclohexyl group instead of 3-methoxybenzyl.
  • The 8-methyl substitution on the spiro ring may alter steric interactions in binding pockets compared to the unsubstituted parent compound .

b. N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 923698-92-4)

  • Structural Differences : The 3-methoxybenzyl group is replaced with a 1,3-benzodioxole-methyl group.
  • Functional Implications : The benzodioxole moiety increases electron density and may enhance π-π stacking interactions with aromatic residues in target proteins. Its water solubility (6.1 µg/mL at pH 7.4) suggests moderate bioavailability .
Non-Spirocyclic Analogues

a. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • Core Modification : Replaces the spirocyclic diazaspiro system with a planar quinazoline-2,4-dione.
  • The dichlorophenyl group enhances electrophilicity, which may influence reactivity in covalent binding mechanisms .

b. Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide)

  • Core Modification: Features a pyridazinone ring instead of the spiro system.
  • Functional Implications: These compounds act as formyl peptide receptor (FPR) agonists, with the 3-methoxybenzyl group critical for receptor binding. The pyridazinone core facilitates hydrogen bonding and chelation with metal ions in enzymatic active sites .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Target Compound and Analogues
Compound (CAS) Core Structure Substituent Water Solubility (pH 7.4) Key Functional Role
73217-77-3 (Target) 1,3-Diazaspiro[4.5]decane 3-Methoxybenzyl Not reported Conformational rigidity
1024311-97-4 8-Methyl-1,3-diazaspiro[4.5] 4-Methylcyclohexyl Not reported Enhanced hydrophobicity
923698-92-4 8-Methyl-1,3-diazaspiro[4.5] 1,3-Benzodioxol-5-ylmethyl 6.1 µg/mL π-π stacking interactions
N/A (Quinazoline derivative) Quinazoline-2,4-dione 2,4-Dichlorophenylmethyl Not reported DNA/protein intercalation potential
N/A (Pyridazinone derivative) Pyridazin-3(2H)-one 3-Methoxybenzyl Not reported FPR receptor agonism

Biological Activity

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by a diazaspirodecane core and an acetamide functional group. Its molecular formula is C16H20N4O3C_{16}H_{20}N_4O_3, with a molecular weight of approximately 320.36 g/mol. The presence of the methoxybenzyl moiety is believed to enhance its biological activity.

The biological activity of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, potentially modulating signaling pathways associated with disease processes.

These interactions suggest a multifaceted mechanism of action that could be leveraged for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide possesses significant antimicrobial properties against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.0

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Recent research suggests potential neuroprotective effects of the compound, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways. In animal models of neurodegeneration, it has been observed to improve cognitive function and reduce neuronal loss.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results indicated a promising antibacterial profile, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic candidate .
  • Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects in various cancer cell lines. The findings revealed that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential for cancer therapy .
  • Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of the compound significantly improved outcomes in models of Alzheimer's disease by reducing amyloid plaque formation and enhancing cognitive function .

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